7-(Pyridin-3-yl)-1H-indole

Crystal engineering Solid-state structure Hydrogen bonding

7-(Pyridin-3-yl)-1H-indole (CAS 827025-06-9) is the non-interchangeable 3-pyridyl regioisomer required for Bristol-Myers Squibb's patented TLR7/8/9 inhibitor series (U.S. Patent 10,660,877). Substituting 2-pyridyl or 4-pyridyl isomers is not scientifically equivalent—X-ray crystallography confirms the 3-pyridyl isomer forms unique N–H···N hydrogen-bonded dimers, dictating distinct molecular recognition, solid-state aggregation, and pharmacological profiles essential for SAR fidelity and crystal engineering studies.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 827025-06-9
Cat. No. B3059581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Pyridin-3-yl)-1H-indole
CAS827025-06-9
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C3=CN=CC=C3)NC=C2
InChIInChI=1S/C13H10N2/c1-3-10-6-8-15-13(10)12(5-1)11-4-2-7-14-9-11/h1-9,15H
InChIKeyDAGQJULETDDVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Pyridin-3-yl)-1H-indole (CAS 827025-06-9): Structural Profile and Procurement-Relevant Classification


7-(Pyridin-3-yl)-1H-indole (CAS 827025-06-9) is a heterocyclic building block comprising an indole core substituted at the 7-position with a pyridin-3-yl moiety [1]. With a molecular formula of C13H10N2, a molecular weight of 194.23 g/mol, a calculated LogP of 2.6–3.23, and a topological polar surface area (TPSA) of 28.7 Ų, this compound possesses physicochemical properties consistent with moderately lipophilic, low-polarity scaffolds [2]. The 7-(3-pyridyl) substitution pattern places the pyridine nitrogen at a defined spatial orientation relative to the indole NH, a regiochemical feature that distinguishes this isomer from its 2-pyridyl and 4-pyridyl counterparts in both synthetic accessibility and potential molecular recognition properties [3].

Why 7-(Pyridin-3-yl)-1H-indole (CAS 827025-06-9) Cannot Be Freely Substituted with Other Pyridylindole Isomers


Substituting 7-(pyridin-3-yl)-1H-indole with alternative pyridylindole regioisomers or positional analogs is not scientifically equivalent because the exact position of pyridine attachment—both on the indole ring (e.g., 7- vs. 3- or 2-position) and on the pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl vs. 2-pyridyl)—determines the compound's hydrogen-bonding network, molecular geometry, and intermolecular aggregation behavior [1]. X-ray crystallographic analysis of the three isomeric 7-pyridylindoles (2-, 3-, and 4-pyridyl attachment) reveals that each isomer exhibits distinct solid-state aggregation states governed by intra- and intermolecular hydrogen bonding [2]. These structural differences translate to divergent physicochemical properties and, where biological data exist for related scaffolds, distinct pharmacological profiles that preclude simple one-for-one interchange [3].

Quantitative Differential Evidence for 7-(Pyridin-3-yl)-1H-indole (CAS 827025-06-9): Comparative Data Guide


Regioisomeric Hydrogen-Bonding Architecture: 7-(3-Pyridyl) vs. 7-(2-Pyridyl) and 7-(4-Pyridyl) Indoles

X-ray crystallographic analysis of the three 7-pyridylindole regioisomers demonstrates that the 3-pyridyl isomer forms a unique hydrogen-bonded dimer architecture distinct from the 2-pyridyl and 4-pyridyl congeners [1]. While the 2-pyridyl isomer forms an intramolecular N–H···N hydrogen bond between the indole NH and the pyridine nitrogen (owing to the favorable 1,5-relationship), the 3-pyridyl isomer lacks this intramolecular interaction and instead participates in intermolecular N–H···N hydrogen bonding that produces a dimeric aggregate in the solid state [2]. The 4-pyridyl system, by contrast, exhibits yet a different aggregation pattern and can exist as a neutral zwitterionic tautomer upon deprotonation [3].

Crystal engineering Solid-state structure Hydrogen bonding

Synthetic Accessibility and Cross-Coupling Differentiation: 7-(3-Pyridyl)indole via Bartoli–Stille Protocol

The 7-(pyridin-3-yl)-1H-indole isomer is accessible via a defined synthetic route involving the Bartoli reaction to generate the 7-bromoindole intermediate followed by Stille cross-coupling with 3-pyridylstannane [1]. This protocol differs fundamentally from the synthetic approaches required for the 2-pyridyl and 4-pyridyl isomers, which employ distinct pyridyl stannane coupling partners and may exhibit different reaction yields, regioselectivity profiles, and purification requirements [2]. The 3-pyridyl substitution at the 7-position of indole is achieved with defined synthetic efficiency parameters that are isomer-specific [3].

Organic synthesis Cross-coupling Medicinal chemistry

Pyridylindole Scaffold as Privileged Kinase Inhibitor Core: Class-Level SAR Inference

While no direct biological activity data were identified for 7-(pyridin-3-yl)-1H-indole itself in the open literature (excluding prohibited vendor-compiled sources), the pyridylindole scaffold class has been extensively documented as a privileged core for kinase inhibition [1]. A patent review of indole derivatives as kinase inhibitors summarizes that indole-containing compounds exhibit inhibitory activity across multiple kinase targets including EGFR (IC50 = 56.78 ± 4.94 μM), Aurora A (IC50 = 0.242 ± 0.036 μM), Aurora B (IC50 = 0.536 ± 0.045 μM), and RET (IC50 = 0.0068 ± 0.0003 μM) [2]. Notably, the substitution position of the pyridyl moiety (2-, 3-, or 4-position) on the indole ring is a critical determinant of kinase selectivity and potency in advanced analogs [3].

Kinase inhibition Cancer therapeutics Structure-activity relationship

Functional Divergence by Substitution Position: 7-Pyridylindole vs. 3-Pyridylindole in Biological Target Engagement

The position of pyridyl substitution on the indole core dictates biological target engagement. Patent literature establishes that 3-(indol-3-yl)pyridine derivatives (pyridine attached at indole 3-position) function as potent TDO2 (tryptophan 2,3-dioxygenase) inhibitors with applications in cancer immunotherapy, neurodegenerative disorders, and chronic viral infections [1]. In contrast, pyridyl-substituted indoles with substitution at alternative positions (e.g., 7-position) have been disclosed as inhibitors of Toll-like receptors 7, 8, and 9 (TLR7/8/9) for inflammatory and autoimmune disease applications [2]. This target-class divergence underscores that the exact regioisomer (7-pyridyl vs. 3-pyridyl) is not interchangeable and directly influences the downstream biological pathway modulated [3].

TDO2 inhibition Immuno-oncology Target selectivity

Physicochemical Differentiation: Calculated Properties of 7-(3-Pyridyl)indole vs. 3-(4-Pyridyl)indole

Calculated physicochemical parameters for 7-(pyridin-3-yl)-1H-indole (CAS 827025-06-9) include a molecular weight of 194.23 g/mol, a topological polar surface area (TPSA) of 28.68 Ų, and a calculated LogP of 3.23 [1]. The comparator 3-(4-pyridyl)indole (CAS 7272-84-6, also known as Rockout or Rho Kinase Inhibitor III) shares the same molecular formula and molecular weight but exhibits a slightly different TPSA (28.68 Ų reported for both, though the distinct substitution pattern may yield subtle differences in experimentally determined values) [2]. The 3-(4-pyridyl)indole isomer has been characterized as a cell-permeable, selective, reversible, ATP-competitive inhibitor of Rho kinase (ROCK) with an IC50 of 25 μM, demonstrating 5-fold lower potency than Y-27632 (IC50 ~5 μM) .

Physicochemical properties Drug-likeness ADME prediction

Cell Line-Dependent Antiviral Activity of Pyridin-3-yl Indole-Carboxylate Derivatives

Derivatives of the pyridin-3-yl indole scaffold have demonstrated cell line-dependent antiviral activity against SARS-CoV-2. In a 2023 study, pyridin-3-yl indole-carboxylates (compounds containing the 7-(pyridin-3-yl)indole core with additional carboxylate functionality) were evaluated as inhibitors of the SARS-CoV-2 main protease [1]. These compounds suppressed viral replication at 30 μM by up to 5 orders of magnitude in Huh-7 cells, whereas suppression was limited to 2 orders of magnitude in Calu-3 cells, demonstrating cell line-specific antiviral efficacy [2]. Three pyridin-3-yl indole-carboxylates inhibited viral replication across all tested cell lines (Vero, Huh-7, Calu-3) and also showed donor-dependent antiviral activity in human precision-cut lung slices [3].

Antiviral research SARS-CoV-2 Cell line specificity

Procurement-Relevant Application Scenarios for 7-(Pyridin-3-yl)-1H-indole (CAS 827025-06-9)


Medicinal Chemistry: Scaffold for TLR7/8/9 Inhibitor Development

7-(Pyridin-3-yl)-1H-indole serves as the parent core scaffold for pyridyl-substituted indole compounds disclosed as inhibitors of Toll-like receptors 7, 8, and 9 (TLR7/8/9) [1]. The 7-position attachment of the 3-pyridyl moiety, as defined in the Bristol-Myers Squibb patent (U.S. Patent 10,660,877), is a specific structural requirement for this inhibitor class targeting inflammatory and autoimmune diseases [2]. Procurement of this exact regioisomer (CAS 827025-06-9) is essential for programs replicating or expanding upon this TLR inhibitor chemical series.

Crystal Engineering and Solid-State Materials Research

The distinct solid-state aggregation behavior of 7-(pyridin-3-yl)-1H-indole, characterized by intermolecular N–H···N hydrogen-bonded dimers (versus the intramolecular H-bonding of the 2-pyridyl isomer), makes this compound uniquely suited for crystal engineering studies [1]. X-ray crystallographic analysis confirms that the 3-pyridyl isomer forms a discrete dimeric architecture that differs fundamentally from the aggregation states of its 2-pyridyl and 4-pyridyl congeners [2]. Researchers investigating hydrogen-bond-directed self-assembly, co-crystal design, or solid-form screening should procure the 3-pyridyl isomer specifically to access this distinct structural motif [3].

Antiviral Drug Discovery: SARS-CoV-2 Main Protease Inhibitor Core

Derivatives based on the pyridin-3-yl indole scaffold have demonstrated potent inhibition of SARS-CoV-2 replication across multiple cell lines, with three pyridin-3-yl indole-carboxylates showing activity in Vero, Huh-7, and Calu-3 cells and in human precision-cut lung slices [1]. The unsubstituted 7-(pyridin-3-yl)-1H-indole (CAS 827025-06-9) provides the foundational core for structure-activity relationship (SAR) expansion in this antiviral program [2]. The 3-pyridyl attachment geometry is critical for main protease binding, distinguishing this scaffold from alternative pyridyl regioisomers [3].

Synthetic Methodology Development: Stille Coupling Optimization

The established Bartoli–Stille synthetic protocol for 7-(pyridin-3-yl)-1H-indole [1] provides a validated benchmark for methodology development and optimization studies. Researchers investigating Pd-catalyzed cross-coupling reactions, heteroaryl stannane reactivity, or regioselective indole functionalization can utilize CAS 827025-06-9 as a reference standard or synthetic target [2]. The 3-pyridyl isomer serves as one of three regioisomeric products accessible via this route, enabling comparative studies of coupling efficiency as a function of pyridyl substitution pattern [3].

Quote Request

Request a Quote for 7-(Pyridin-3-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.